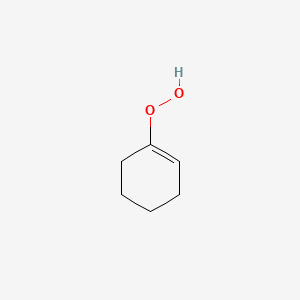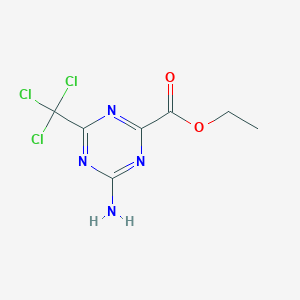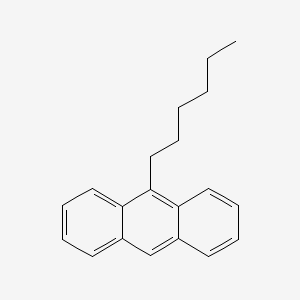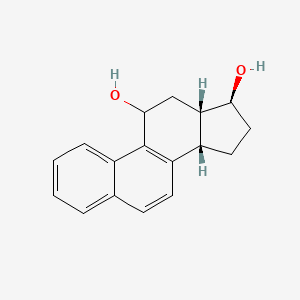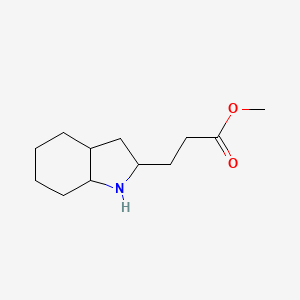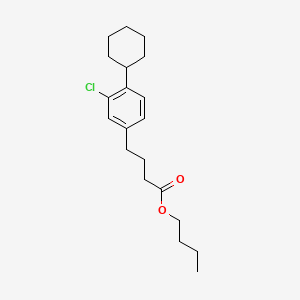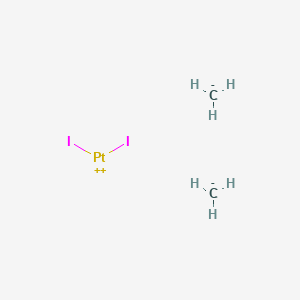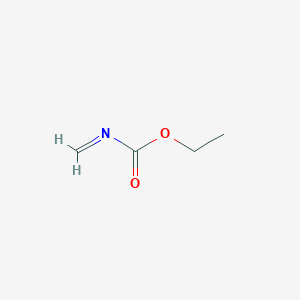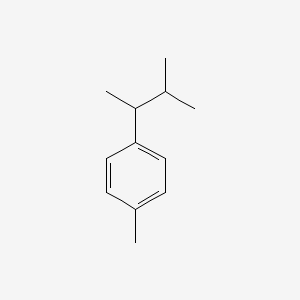
1-Methyl-4-(3-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylbutan-2-yl)benzene, also known as 2-Methyl-3-p-toluolbutan, is an organic compound with the molecular formula C₁₂H₁₈. This compound is a derivative of benzene, where a methyl group and a 3-methylbutan-2-yl group are substituted on the benzene ring. It is a colorless liquid with a distinct aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride or ferric chloride are used as catalysts in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include alcohols, ketones, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons.
Substitution: The products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(2-methylbutan-2-yl)benzene
- 1-Methyl-4-(3-methylbutan-2-yl)benzene
- 2-Methyl-3-p-toluolbutan
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .
Propiedades
Número CAS |
22040-31-9 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
Clave InChI |
HGBAMYCBEAZGHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
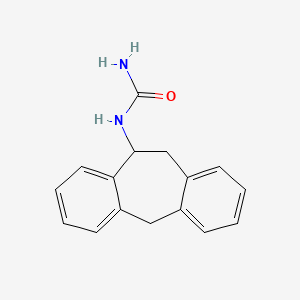
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

